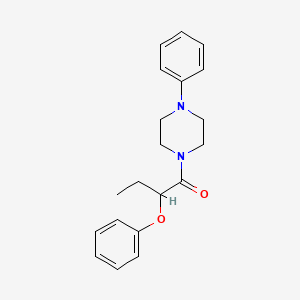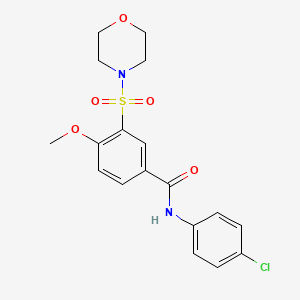
1-(2-phenoxybutanoyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenoxybutanoyl)-4-phenylpiperazine, commonly known as PBPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PBPP is a piperazine derivative that exhibits unique biochemical and physiological properties, making it an ideal candidate for several research studies.
Mecanismo De Acción
The mechanism of action of PBPP is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. PBPP has been shown to modulate the activity of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation. PBPP also exhibits affinity for sigma receptors, which are known to play a role in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects
PBPP has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. PBPP has also been shown to reduce oxidative stress and inflammation, which are implicated in neurodegenerative diseases. Furthermore, PBPP has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of purity. Furthermore, PBPP is stable under various conditions and can be stored for extended periods. However, PBPP has some limitations for lab experiments. It exhibits poor solubility in water, which can make it difficult to administer in vivo. Additionally, PBPP has not been extensively studied in humans, and its safety profile is not fully understood.
Direcciones Futuras
PBPP has several potential future directions for scientific research. It can be further investigated for its potential use as a drug candidate for the treatment of various diseases such as depression, anxiety, and neurodegenerative diseases. PBPP can also be studied for its potential use as an anti-cancer agent. Furthermore, PBPP can be investigated for its mechanism of action and its effects on various neurotransmitter systems in the brain. Finally, PBPP can be studied for its safety profile in humans, which can pave the way for its clinical development.
Métodos De Síntesis
The synthesis of PBPP involves the reaction between 1-(2-phenoxybutanoyl) piperazine and phenyl magnesium bromide. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification and recrystallization. The yield of the reaction is approximately 70%, and the purity of the product is determined using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
PBPP has shown promising results in several scientific research studies. It has been used as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. PBPP has also been studied for its potential use as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, PBPP has been investigated for its anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2-phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(24-18-11-7-4-8-12-18)20(23)22-15-13-21(14-16-22)17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZCAJPVWFWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939677.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4939682.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)
![diethyl [2-(4-chloro-2,6-dimethylphenoxy)ethyl]malonate](/img/structure/B4939689.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)



![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4939721.png)
![3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide](/img/structure/B4939727.png)
![1,1'-(carbonyldi-4,1-phenylene)bis[2-(4-phenoxyphenyl)-1,2-ethanedione]](/img/structure/B4939734.png)

![(3'R*,4'R*)-1'-[(6-ethyl-2-methyl-4-quinolinyl)carbonyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4939751.png)
